molecular formula C22H22O6 B2849701 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) CAS No. 397287-98-8

3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)

Cat. No.: B2849701
CAS No.: 397287-98-8
M. Wt: 382.412
InChI Key: LQTXTUKNRSBLEE-UHFFFAOYSA-N
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Description

3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, and short reaction times . One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isopropylphenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

The compound 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) , a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by two 4-hydroxy-6-methyl-2H-pyran-2-one moieties linked by a methylene bridge with an isopropylphenyl substituent. The structural formula can be represented as follows:

C19H22O4\text{C}_{19}\text{H}_{22}\text{O}_4

Structural Analysis

The presence of hydroxyl groups suggests potential for hydrogen bonding, while the isopropyl group may introduce steric hindrance, influencing its biological interactions. The compound's molecular structure is conducive to various biological activities due to these functional groups .

Antioxidant Activity

Research indicates that derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) may inhibit pro-inflammatory pathways. For instance, some derivatives have shown effectiveness in reducing the expression of inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory conditions .

While specific mechanisms for 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) remain largely unexplored, related compounds have been investigated for their ability to modulate signaling pathways involved in inflammation and oxidative stress. They may act by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of structurally related compounds using DPPH and ABTS assays. Results demonstrated that these compounds significantly reduced oxidative stress markers in cell cultures. The findings suggest that 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) could be a promising candidate for further research in oxidative stress-related diseases .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of similar pyranone derivatives. In this study, compounds were tested on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a marked reduction in cytokine production (such as TNF-alpha and IL-6), supporting the hypothesis that these compounds could serve as anti-inflammatory agents .

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-propan-2-ylphenyl)methyl]-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-11(2)14-5-7-15(8-6-14)18(19-16(23)9-12(3)27-21(19)25)20-17(24)10-13(4)28-22(20)26/h5-11,18,23-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTXTUKNRSBLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)C(C)C)C3=C(C=C(OC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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